molecular formula C18H19N3O2 B2988131 N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide CAS No. 1444120-68-6

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide

Katalognummer B2988131
CAS-Nummer: 1444120-68-6
Molekulargewicht: 309.369
InChI-Schlüssel: LJRCYNDGEPEQQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation.

Wirkmechanismus

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK and FLT3 activity, which are known to play a role in the development and progression of cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide is its ability to selectively inhibit the activity of specific protein kinases, which makes it a promising candidate for the treatment of various types of cancer. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in clinical trials.

Zukünftige Richtungen

There are several future directions for the study of N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential use in combination with other cancer treatments. Finally, the development of new compounds based on the structure of this compound may lead to the discovery of even more effective treatments for cancer.

Synthesemethoden

The synthesis of N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide involves several steps, including the reaction of 3-(6-methylpyridin-3-yloxy)benzaldehyde with 1-cyanopropyl magnesium bromide, followed by the reaction of the resulting intermediate with 2,2,2-trifluoroethyl chloroformate. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and ITK, which are known to play a role in the development and progression of cancer.

Eigenschaften

IUPAC Name

N-(1-cyanopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-16(10-19)21-18(22)15-6-4-5-14(9-15)12-23-17-8-7-13(2)20-11-17/h4-9,11,16H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRCYNDGEPEQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.